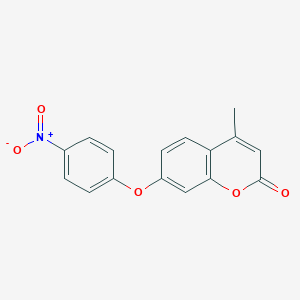
4-methyl-7-(4-nitrophenoxy)-2H-1-benzopyran-2-one
描述
4-Methyl-7-(4-nitrophenoxy)-2H-chromen-2-one is a fluorescent coumarin derivative. It displays excitation/emission maxima of 323/445 nm, respectively. Unlike the hydrogen sulfide probe 7-(2,4-dinitrophenoxy)-4-methyl-2H-chromen-2-one, 4-methyl-7-(4-nitrophenoxy)-2H-chromen-2-one does not undergo an increase in fluoresence intensity in the presence of sulfur-containing molecules.
作用机制
Mode of Action
It is known to be a fluorescent coumarin derivative . Fluorescent compounds are often used as probes in biological research, where they can bind to specific targets and emit light, allowing researchers to visualize and track certain biological processes.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect how a compound behaves.
生物活性
4-Methyl-7-(4-nitrophenoxy)-2H-1-benzopyran-2-one is a compound belonging to the benzopyran class, which has garnered attention due to its diverse biological activities. This article reviews its biological properties, including its effects on various diseases, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound's structure is characterized by a benzopyran core with a methyl and nitrophenoxy substituent, which may influence its biological activity.
Antifilarial Activity
Research indicates that derivatives of benzopyran compounds exhibit significant antifilarial properties. For instance, studies demonstrated that related compounds reduced microfilaremia and caused mortality in adult parasites such as Brugia malayi. Specifically, a similar compound showed a 24.4% reduction in circulating microfilaremia and 62% mortality in adult filariids when administered at a dose of 50 mg/kg for five days .
The mechanism through which these compounds exert their antifilarial effects involves the inhibition of DNA topoisomerase II activity in the parasites. This inhibition disrupts essential cellular processes, leading to cell death and reduced reproduction rates in female worms .
Antioxidant and Anti-inflammatory Properties
In addition to antifilarial activity, benzopyran derivatives have shown promising antioxidant and anti-inflammatory effects. For example, some compounds have demonstrated significant antioxidant activity in vitro, potentially protecting cells from oxidative stress . Furthermore, certain derivatives exhibited anti-inflammatory properties by inhibiting key enzymes involved in inflammation pathways, such as cyclooxygenase (COX) enzymes .
Table: Biological Activity Overview
属性
IUPAC Name |
4-methyl-7-(4-nitrophenoxy)chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO5/c1-10-8-16(18)22-15-9-13(6-7-14(10)15)21-12-4-2-11(3-5-12)17(19)20/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRBYWJMPNMMLMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















